Cas no 1489588-09-1 ({1-(2,6-dichlorophenyl)methylcyclopropyl}methanol)

{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol is a versatile organic compound with distinct aromatic and cyclic structures. Its chlorinated phenyl group offers enhanced solubility and reactivity, while the cyclopropyl ring imparts stability and ring strain. This compound is ideal for synthetic applications requiring a versatile intermediate with both aromatic and cyclic functionalities.
{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol structure
1489588-09-1 structure
Product name:{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol
CAS No:1489588-09-1
MF:C11H12Cl2O
MW:231.118381500244
CID:6573517
PubChem ID:66024989

{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol
    • Cyclopropanemethanol, 1-[(2,6-dichlorophenyl)methyl]-
    • (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol
    • Inchi: 1S/C11H12Cl2O/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2
    • InChI Key: UNBNCHUIXRLQJW-UHFFFAOYSA-N
    • SMILES: C1(CC2=C(Cl)C=CC=C2Cl)(CO)CC1

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Boiling Point: 321.7±22.0 °C(Predicted)
  • pka: 15.10±0.10(Predicted)

{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1964562-0.05g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1964562-5.0g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
5g
$2732.0 2023-05-26
Enamine
EN300-1964562-1.0g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
1g
$943.0 2023-05-26
Enamine
EN300-1964562-10.0g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
10g
$4052.0 2023-05-26
Enamine
EN300-1964562-0.5g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1964562-2.5g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
2.5g
$1650.0 2023-09-17
Enamine
EN300-1964562-1g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
1g
$842.0 2023-09-17
Enamine
EN300-1964562-5g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
5g
$2443.0 2023-09-17
Enamine
EN300-1964562-10g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
10g
$3622.0 2023-09-17
Enamine
EN300-1964562-0.1g
{1-[(2,6-dichlorophenyl)methyl]cyclopropyl}methanol
1489588-09-1
0.1g
$741.0 2023-09-17

Additional information on {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol

Introduction to {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol (CAS No. 1489588-09-1)

{1-(2,6-dichlorophenyl)methylcyclopropyl}methanol} is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1489588-09-1, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound consists of a cyclopropyl ring substituted with a {2,6-dichlorophenyl}methyl group and a hydroxymethyl moiety, which contributes to its distinct chemical behavior and reactivity.

The structural features of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol make it a valuable intermediate in synthetic chemistry. The presence of the cyclopropyl ring introduces rigidity to the molecule, which can influence its interactions with biological targets. Additionally, the {2,6-dichlorophenyl} group enhances the electron-withdrawing nature of the molecule, potentially affecting its pharmacokinetic properties. These characteristics have made this compound a subject of interest for researchers exploring new drug candidates.

In recent years, there has been growing interest in the development of compounds with cyclopropyl motifs due to their unique biological activities. Studies have shown that cyclopropyl-containing molecules often exhibit potent binding interactions with various enzymes and receptors. For instance, derivatives of cyclopropanes have been found to possess anti-inflammatory, antimicrobial, and anticancer properties. The compound {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol is no exception and has been investigated for its potential therapeutic effects.

One of the most compelling aspects of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol is its role as a building block in the synthesis of more complex pharmaceutical molecules. The hydroxymethyl group provides a versatile site for further functionalization, allowing chemists to tailor the properties of the compound to specific needs. This flexibility has enabled researchers to explore a wide range of derivatives with tailored biological activities. For example, modifications at the hydroxymethyl group can lead to changes in solubility, metabolic stability, and target specificity.

The {2,6-dichlorophenyl} moiety in {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol also contributes to its chemical diversity. The chlorine atoms at the 2 and 6 positions enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This property has been exploited in various synthetic strategies to introduce additional functional groups into the molecule. Such modifications can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.

Recent research has highlighted the potential of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory diseases. The cyclopropyl ring interacts with specific residues in the enzyme active site, disrupting normal catalytic activity. This mechanism suggests that derivatives of this compound could be developed into effective anti-inflammatory drugs.

Furthermore, the structural features of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol make it an attractive candidate for anticancer drug discovery. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by interfering with key signaling pathways. The rigidity introduced by the cyclopropyl ring helps stabilize interactions with target proteins, while the electron-withdrawing nature of the {2,6-dichlorophenyl} group enhances binding affinity. These findings have prompted further investigation into its potential as an anticancer agent.

The synthesis of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol involves several key steps that highlight its complexity as a chemical entity. The process typically begins with the preparation of a cyclopropanone derivative followed by functionalization with a {2,6-dichlorobenzyl} group. Subsequent reduction and protection steps yield the final product in high purity. This synthetic route underscores the importance of well-designed methodologies in accessing complex molecules like this one.

The chemical properties of {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol also make it a valuable tool for mechanistic studies. Researchers can use this compound as a probe to understand how structural changes affect biological activity. By comparing derivatives with different substituents at various positions on the molecule, scientists can gain insights into key interactions between drugs and their targets. Such studies are crucial for rational drug design and optimization.

In conclusion, {1-(2,6-dichlorophenyl)methylcyclopropyl}methanol (CAS No. 1489588-09-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.

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